molecular formula C10H12N2OS2 B2421359 3-butan-2-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one CAS No. 440328-70-1

3-butan-2-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B2421359
CAS RN: 440328-70-1
M. Wt: 240.34
InChI Key: YQNLQFMBABKCRY-UHFFFAOYSA-N
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Description

The compound “3-butan-2-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one” is a type of thieno[3,2-d]pyrimidin-4-one . Thieno[3,2-d]pyrimidin-4-ones are an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, they can be synthesized by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-ones is characterized by a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-ones can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Also, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .

Mechanism of Action

Thieno[3,2-d]pyrimidin-4-ones have been found to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . They display activity against various mycobacterial strains in an established ATP depletion assay .

Future Directions

The thieno[3,2-d]pyrimidin-4-one scaffold is an attractive core for exploring structure–activity-relationship (SAR) studies . Future research could focus on developing new derivatives of this compound and investigating their biological activities, particularly their potential as inhibitors of Mycobacterium tuberculosis bd oxidase .

properties

IUPAC Name

3-butan-2-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS2/c1-3-6(2)12-9(13)8-7(4-5-15-8)11-10(12)14/h4-6H,3H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNLQFMBABKCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butan-2-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

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